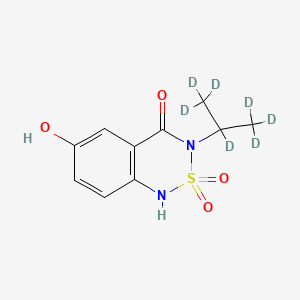

6-Hydroxy Bentazon-d7

Description

BenchChem offers high-quality 6-Hydroxy Bentazon-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy Bentazon-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O4S |

|---|---|

Molecular Weight |

263.32 g/mol |

IUPAC Name |

3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-hydroxy-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one |

InChI |

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3/i1D3,2D3,6D |

InChI Key |

PVKWIOBXPPFARA-NWOXSKRJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

6-Hydroxy Bentazon-d7 chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 6-Hydroxy Bentazon-d7

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the chemical properties, structure, and relevant biological information for 6-Hydroxy Bentazon-d7. This deuterated analog of a primary Bentazon metabolite is a critical analytical standard in environmental and metabolic studies.

Chemical Identity and Structure

6-Hydroxy Bentazon-d7 is the deuterated form of 6-Hydroxy Bentazon, a significant metabolite of the selective post-emergence herbicide, Bentazon. The deuterium (B1214612) labeling is typically on the isopropyl group, providing a distinct mass shift for use as an internal standard in mass spectrometry-based analyses.

Chemical Structure:

The core structure consists of a benzothiadiazinone dioxide ring system, hydroxylated at the 6th position of the aromatic ring, with a deuterated isopropyl group attached to the nitrogen at the 3rd position.

Molecular Information:

-

Chemical Name: 6-Hydroxy-3-(isopropyl-d7)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide

-

CAS Number: 1330180-76-1[1]

-

Molecular Formula: C₁₀H₅D₇N₂O₄S

-

Molecular Weight: 263.32 g/mol

Physicochemical Properties

Quantitative experimental data for 6-Hydroxy Bentazon-d7 is not extensively available in public literature. The data presented below is largely for the non-deuterated 6-Hydroxy Bentazon and should be considered as an approximation.

Table 1: Physicochemical Properties of 6-Hydroxy Bentazon

| Property | Value | Source |

| Molecular Weight | 256.28 g/mol | PubChem[2] |

| XLogP3 | 2.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 256.05177804 Da | PubChem[2] |

| Topological Polar Surface Area | 95.1 Ų | PubChem[2] |

| Heavy Atom Count | 17 | PubChem[2] |

Synthesis and Formation

6-Hydroxy Bentazon is primarily formed as a metabolite of Bentazon in biological systems rather than through conventional chemical synthesis.[3]

Biological Formation:

-

Plant Metabolism: In tolerant plants such as rice, corn, and soybean, Bentazon is detoxified via hydroxylation at the 6- and 8-positions of the aromatic ring, followed by conjugation with glucose.[4][5] This metabolic process is primarily mediated by cytochrome P450 enzymes.[6][7]

-

Microbial Degradation: Soil microorganisms can also degrade Bentazon, leading to the formation of 6-Hydroxy Bentazon.[8]

Chemical Synthesis (Proposed for Labeled Analog):

While specific protocols for 6-Hydroxy Bentazon-d7 are proprietary, a plausible synthetic route would involve:

-

Synthesis of Bentazon-d7 from deuterated isopropylamine (B41738) and other precursors, as described in patents for Bentazon synthesis.[9][10]

-

regioselective hydroxylation of the Bentazon-d7 aromatic ring at the 6-position.

Experimental Protocols

As 6-Hydroxy Bentazon-d7 is an analytical standard, its primary use is in experimental protocols for the detection and quantification of Bentazon and its metabolites.

Analytical Method for Bentazon and its Metabolites in Biological and Environmental Samples:

This protocol is based on methods developed for the analysis of Bentazon and its hydroxylated metabolites in various matrices.[8][11][12]

1. Sample Preparation (Urine/Blood): [11][12]

- Acidify the sample with HCl.

- Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the analytes.

- Elute the analytes with methanol.

2. Sample Preparation (Soil): [8]

- Extract the soil sample with methanol.

- Adjust the pH of the extract to 2.0 with HCl.

- Use a C18 SPE column to trap Bentazon and its metabolites.

- Elute with methanol.

3. Instrumental Analysis:

- High-Performance Liquid Chromatography (HPLC): [11][12]

- Column: C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile (B52724) and water.

- Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for further identification.[11][12]

4. Quantification:

- Use 6-Hydroxy Bentazon-d7 as an internal standard to construct a calibration curve for accurate quantification.

Signaling Pathways and Biological Activity

The primary mechanism of action of the parent compound, Bentazon, is the inhibition of photosynthesis in susceptible plants.[13] It acts by blocking the photosynthetic electron flow in photosystem II.[7]

The biological activity of 6-Hydroxy Bentazon is considered to be less toxic than the parent Bentazon.[14] Studies have shown that both 6-hydroxy and 8-hydroxy metabolites are less toxic by oral administration and were negative in the Ames assay for mutagenicity.[14]

Metabolic Detoxification Pathway in Plants:

The hydroxylation of Bentazon to 6-Hydroxy Bentazon is a key detoxification step in tolerant plant species.

References

- 1. 6-Hydroxy Bentazon-d7 | CAS 1330180-76-1 | LGC Standards [lgcstandards.com]

- 2. 6-Hydroxybentazon | C10H12N2O4S | CID 92361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. shrfbio.com [shrfbio.com]

- 8. ars.usda.gov [ars.usda.gov]

- 9. CN104557776A - Synthesis method of bentazone - Google Patents [patents.google.com]

- 10. CN1063688A - The synthetic method of Bentazon herbicide - Google Patents [patents.google.com]

- 11. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]

- 12. "Analysis of bentazon and its metabolites in urine and blood" by M.-F. Chen, H.-P. Li et al. [jfda-online.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. Bentazon | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Hydroxy Bentazon-d7 (CAS: 1330180-76-1): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of 6-Hydroxy Bentazon-d7, a critical tool in analytical chemistry and metabolism studies. This document outlines its physicochemical properties, its role as an internal standard, and detailed experimental protocols for its application.

Core Concepts and Applications

6-Hydroxy Bentazon-d7 is the deuterated form of 6-Hydroxy Bentazon, a major metabolite of the selective herbicide Bentazon.[1][2][3] Due to its isotopic labeling, it serves as an ideal internal standard for quantitative analysis by mass spectrometry.[4][5][6] The near-identical chemical and physical properties to its unlabeled counterpart ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for precise quantification.[7]

Bentazon is a widely used herbicide that functions by inhibiting photosynthesis in broadleaf weeds.[8][9] Its metabolism in plants and animals primarily involves hydroxylation to form 6-Hydroxy Bentazon and 8-Hydroxy Bentazon, which are then often conjugated with glucose.[3] Understanding the metabolic fate of Bentazon is crucial for environmental monitoring and food safety, making 6-Hydroxy Bentazon-d7 an essential reference material for such studies.[1][10]

Physicochemical Properties

The fundamental properties of 6-Hydroxy Bentazon-d7 are summarized in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1330180-76-1 | [11][12] |

| Molecular Formula | C₁₀H₅D₇N₂O₄S | [12] |

| Molecular Weight | 263.32 g/mol | [12][13] |

| Appearance | Solid | Generic |

| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile. | Inferred |

| Storage | Store at -20°C for long-term stability. | [14] |

Metabolic Pathway of Bentazon

The metabolic conversion of Bentazon to its hydroxylated forms is a key detoxification pathway in tolerant plants.[3] The following diagram illustrates this process.

References

- 1. shrfbio.com [shrfbio.com]

- 2. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 3. Bentazone-Tolerant Soybean | Encyclopedia MDPI [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. simiecoind.ro [simiecoind.ro]

- 10. Multiple Metabolism Pathways of Bentazone Potentially Regulated by Metabolic Enzymes in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Hydroxy Bentazon-d7 | CAS 1330180-76-1 | LGC Standards [lgcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 6-Hydroxy Bentazon-d7 | 稳定同位素 | MCE [medchemexpress.cn]

Physical and chemical properties of deuterated bentazon metabolites

An In-depth Technical Guide on the Physical and Chemical Properties of Deuterated Bentazon Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the metabolites of Bentazon, with a special focus on their deuterated analogues. Given the limited availability of direct experimental data on deuterated Bentazon metabolites in public literature, this document summarizes the known properties of the non-labeled compounds and discusses the anticipated effects of deuterium (B1214612) substitution. This guide also includes detailed experimental protocols for the analysis of these compounds and visual diagrams of key metabolic and experimental workflows.

Introduction to Bentazon and its Metabolism

Bentazon (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide) is a selective post-emergence herbicide used to control broadleaf weeds in various crops like soybeans, rice, corn, and peanuts.[1][2][3] Its herbicidal action involves inhibiting photosynthetic electron transport in photosystem II.[1] In biological systems and the environment, Bentazon undergoes metabolic transformation, leading to several metabolites. The primary metabolites are formed through hydroxylation of the aromatic ring, resulting in 6-hydroxybentazon (6-OH-Bentazon) and 8-hydroxybentazon (8-OH-Bentazon).[4][5] Another metabolite, N-methylbentazon, has also been identified.[4] In plants, these metabolites can be further conjugated with sugars (glycosylation) as part of a detoxification process.[1][6][7]

Deuterated analogues of these metabolites serve as ideal internal standards for quantitative analysis using mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] The substitution of hydrogen with deuterium atoms results in a mass shift, allowing for precise differentiation between the analyte and the internal standard, which corrects for matrix effects and variations during sample preparation and analysis.[8][10]

Physical and Chemical Properties

The incorporation of deuterium in place of hydrogen can subtly alter the physicochemical properties of a molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can affect metabolic stability.[11] Other properties such as melting point, solubility, and hydrophilicity may also be altered.[11]

The following tables summarize the known physical and chemical properties of Bentazon and its primary metabolites. Data for the deuterated analogues are largely unavailable in the literature and are marked as such. Calculated molecular weights for hypothetical deuterated versions are provided for reference.

Table 1: Physicochemical Properties of Bentazon and its Metabolites

| Property | Bentazon | 6-Hydroxybentazon | 8-Hydroxybentazon | N-Methylbentazon |

| Molecular Formula | C₁₀H₁₂N₂O₃S[12] | C₁₀H₁₂N₂O₄S[12] | C₁₀H₁₂N₂O₄S[12] | C₁₁H₁₄N₂O₃S[12] |

| Molar Mass ( g/mol ) | 240.28[2][12] | 256.28[12] | 256.28[12] | 254.31[12] |

| Appearance | Colorless to slightly brown crystalline solid[2] | Data not available | Data not available | Data not available |

| Melting Point (°C) | 137-139[2] | Data not available | Data not available | Data not available |

| Water Solubility (mg/L at 20°C) | 500[2] | Data not available | Data not available | Data not available |

| Log P (Octanol-Water Partition Coefficient) | 0.4559[2] | Data not available | Data not available | Data not available |

Table 2: Properties of Hypothetical Deuterated Bentazon Metabolites

| Property | Deuterated 6-Hydroxybentazon (e.g., d4) | Deuterated 8-Hydroxybentazon (e.g., d4) | Deuterated N-Methylbentazon (e.g., d3) |

| Molecular Formula | C₁₀H₈D₄N₂O₄S | C₁₀H₈D₄N₂O₄S | C₁₁H₁₁D₃N₂O₃S |

| Molar Mass ( g/mol ) | ~260.30 (Calculated) | ~260.30 (Calculated) | ~257.33 (Calculated) |

| Melting Point | Not available in literature. May be slightly lower than the non-deuterated form.[11] | Not available in literature. May be slightly lower than the non-deuterated form.[11] | Not available in literature. |

| Solubility | Not available in literature. May be slightly different from the non-deuterated form.[11] | Not available in literature. May be slightly different from the non-deuterated form.[11] | Not available in literature. |

| Chromatographic Retention Time | Not available in literature. May show a slight shift compared to the non-deuterated form due to the deuterium isotope effect.[13] | Not available in literature. May show a slight shift compared to the non-deuterated form due to the deuterium isotope effect.[13] | Not available in literature. |

Metabolic and Degradation Pathways

In plants, Bentazon is detoxified through a multi-phase process. Phase I involves hydroxylation, catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450), to form 6-OH-Bentazon and 8-OH-Bentazon.[1][6] In Phase II, these hydroxylated metabolites are conjugated with glucose by UDP-glucosyltransferases (GT) to form more water-soluble glycosides.[1][7] These conjugates may then be sequestered into vacuoles.

Caption: Metabolic detoxification pathway of Bentazon in plants.

In soil, Bentazon is degraded microbially under aerobic conditions, also forming 6-OH and 8-OH-Bentazon, as well as products like anthranilic acid.[4][5] The half-life of Bentazon in soil is relatively short, typically ranging from a few days to a few weeks.[4][5][14]

Experimental Protocols: Analysis of Bentazon Metabolites

The quantitative analysis of Bentazon and its metabolites in biological and environmental samples typically involves sample extraction followed by instrumental analysis, often using deuterated internal standards for accuracy.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating Bentazon and its metabolites from aqueous samples (e.g., water, urine) is Solid-Phase Extraction (SPE).[12][15][16]

Protocol:

-

Sample Pre-treatment: Filter the aqueous sample (e.g., 500 mL) to remove particulates. Acidify the sample to approximately pH 3 using an acid like formic acid.[12]

-

Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge. Condition the cartridge by passing methanol (B129727), followed by acidified water (pH 3).[12]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove interfering substances.[12]

-

Elution: Elute the target analytes (Bentazon and its metabolites) from the cartridge using an appropriate volume of methanol.[12]

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for LC-MS/MS analysis.[12]

Instrumental Analysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of Bentazon metabolites.[12][16]

Typical LC-MS/MS Conditions:

-

Mobile Phase: A gradient elution using two solvents:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for these compounds.[12][16]

-

MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.[12]

Table 3: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Bentazon | 239.0 | 197.0 | 132.0 |

| 6-Hydroxybentazon | 255.0 | 213.0 | 148.0 |

| 8-Hydroxybentazon | 255.0 | 213.0 | 148.0 |

| Deuterated Metabolite (e.g., d4) | 259.0 (Expected) | Varies | Varies |

Note: Data for non-deuterated compounds are indicative and may vary based on instrumentation.[12] MRM transitions for deuterated standards must be determined empirically.

Workflow for Quantitative Analysis Using Deuterated Standards

The use of a deuterated internal standard is critical for achieving accurate and reproducible quantification. The standard is added to the sample at the beginning of the workflow to account for any analyte loss during the process.

Caption: General workflow for metabolite analysis using an internal standard.

Conclusion

References

- 1. shrfbio.com [shrfbio.com]

- 2. EXTOXNET PIP - BENTAZON [extoxnet.orst.edu]

- 3. fao.org [fao.org]

- 4. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bentazon | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Environmental behavior of bentazon herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "Analysis of bentazon and its metabolites in urine and blood" by M.-F. Chen, H.-P. Li et al. [jfda-online.com]

- 16. researchgate.net [researchgate.net]

6-Hydroxy Bentazon-d7: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Hydroxy Bentazon-d7, a critical deuterated internal standard used in the analysis of the herbicide Bentazon and its metabolites. Understanding the stability of this compound is paramount for ensuring the accuracy and reliability of analytical data in environmental monitoring, food safety testing, and toxicological studies.

Introduction to 6-Hydroxy Bentazon-d7

6-Hydroxy Bentazon is a principal metabolite of Bentazon, a selective post-emergence herbicide. The deuterated form, 6-Hydroxy Bentazon-d7, serves as an ideal internal standard for quantification by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass difference allow for precise correction of matrix effects and variations during sample preparation and analysis.

Stability of 6-Hydroxy Bentazon-d7

While specific, publicly available quantitative stability data for pure 6-Hydroxy Bentazon-d7 is limited due to its proprietary nature, extensive stability testing of Bentazon and its metabolites, including 6-Hydroxy Bentazon, has been conducted for regulatory purposes. These studies, often submitted to bodies like the US Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), confirm the compound's stability under various conditions, particularly when stored in biological matrices.

General best practices for the storage of deuterated analytical standards, coupled with information from regulatory assessments of Bentazon, provide a strong framework for ensuring the integrity of 6-Hydroxy Bentazon-d7.

Factors Affecting Stability

The stability of 6-Hydroxy Bentazon-d7 can be influenced by several factors:

-

Temperature: Elevated temperatures can accelerate the degradation of analytical standards.

-

Light: Exposure to UV light can induce photodegradation. Bentazon itself is known to be susceptible to breakdown by sunlight[1].

-

pH: While Bentazon is resistant to hydrolysis in acidic and alkaline media, the stability of its hydroxylated metabolite could be pH-dependent.

-

Solvent: The choice of solvent for preparing stock and working solutions can impact long-term stability.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

Summary of Stability Data

The following table summarizes the types of stability studies that have been performed for Bentazon and its metabolites, as indicated in regulatory review documents. While specific percentages of degradation are not publicly disclosed, the successful completion of these studies for regulatory submissions implies that the compounds are stable under the tested conditions.

| Stability Test | Matrix | Conditions | General Outcome |

| Long-Term Storage Stability | Animal Matrices (e.g., fat, kidney, milk) | Frozen (-18°C or below) | Data submitted to EFSA to address data gaps, indicating stability for the duration of the studies[2]. |

| Solution Stability | Standard Solvents (e.g., Acetonitrile (B52724), Methanol) | Refrigerated (2-8°C) and Room Temperature | Implicitly confirmed through the validation of analytical methods for residue analysis[3]. |

| Freeze-Thaw Stability | Biological Matrices | Multiple freeze-thaw cycles | Routinely assessed during the validation of bioanalytical methods. |

Recommended Storage Conditions

Based on general guidelines for deuterated standards and the known properties of Bentazon, the following storage conditions are recommended for 6-Hydroxy Bentazon-d7:

| Form | Recommended Temperature | Storage Container | Additional Precautions |

| Solid (Neat) | -20°C or colder | Tightly sealed vial, stored in a desiccator | Protect from moisture and light. |

| Solution in Organic Solvent | -20°C or colder for long-term storage; 2-8°C for short-term | Amber glass vial with a tight-fitting cap | Protect from light; use high-purity, residue-free solvents. |

A supplier of a 6-Hydroxy Bentazon solution in acetonitrile specifies a shelf life of 15 months, emphasizing the importance of adhering to the storage instructions provided on the certificate of analysis[4][5].

Experimental Protocol: Stability Assessment of 6-Hydroxy Bentazon-d7 in Solution

The following provides a detailed methodology for conducting a stability study of 6-Hydroxy Bentazon-d7 in a specific solvent, a crucial step in method validation for quantitative analysis.

Objective: To evaluate the stability of a 6-Hydroxy Bentazon-d7 stock solution under defined storage conditions (e.g., refrigerated, room temperature, and frozen) over a specified period.

Materials:

-

6-Hydroxy Bentazon-d7 analytical standard

-

High-purity solvent (e.g., acetonitrile, methanol)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with screw caps

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of 6-Hydroxy Bentazon-d7 and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Prepare multiple aliquots of the stock solution in amber glass vials.

-

-

Initial Analysis (Time Zero):

-

Immediately after preparation, prepare a series of working standards by diluting the stock solution.

-

Analyze these freshly prepared standards using a validated LC-MS/MS method to establish the initial concentration (T=0).

-

-

Storage:

-

Store the aliquots of the stock solution under the desired conditions:

-

Refrigerated: 2-8°C

-

Room Temperature: 20-25°C

-

Frozen: -20°C or -80°C

-

-

Protect all samples from light.

-

-

Periodic Analysis:

-

At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve aliquots from each storage condition.

-

Allow frozen samples to thaw completely and reach room temperature.

-

Prepare working standards from the stored stock solutions.

-

Analyze the stored samples alongside freshly prepared standards (comparison standards).

-

-

Data Analysis:

-

Calculate the concentration of 6-Hydroxy Bentazon-d7 in the stored samples based on the calibration curve generated from the freshly prepared standards.

-

Determine the percentage of degradation by comparing the mean concentration of the stored samples to the initial (T=0) concentration.

-

The standard is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ±10%) of the initial concentration.

-

Analytical Method:

A validated LC-MS/MS method for the simultaneous determination of Bentazon and its hydroxylated metabolites is typically employed[3]. Key parameters include:

-

Chromatographic Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with a modifier like formic acid to improve ionization[3].

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for these compounds[3].

-

Mass Spectrometry: Detection is performed using selective reaction monitoring (SRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Visualizing Key Relationships

Degradation Pathway of Bentazon

The following diagram illustrates the metabolic pathway leading to the formation of 6-Hydroxy Bentazon from the parent compound, Bentazon. This is a primary degradation route in soil and plants[6].

Experimental Workflow for Stability Assessment

This diagram outlines the logical steps involved in performing a stability study for an analytical standard like 6-Hydroxy Bentazon-d7.

Conclusion

Ensuring the stability of 6-Hydroxy Bentazon-d7 is fundamental to the integrity of analytical measurements. While specific quantitative data from manufacturers is often proprietary, a thorough understanding of the compound's chemical nature, combined with established best practices for handling deuterated standards, allows for reliable use in a research setting. Adherence to the recommended storage conditions—cold, dark, and dry—and validation of in-house solution stability are critical for mitigating the risk of degradation and ensuring the generation of high-quality, reproducible data.

References

- 1. EXTOXNET PIP - BENTAZON [extoxnet.orst.edu]

- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 3. researchgate.net [researchgate.net]

- 4. Bentazone, 6-hydroxy- solution – CRM LABSTANDARD [crmlabstandard.com]

- 5. Bentazone, 6-hydroxy- solution – CRM LABSTANDARD [crmlabstandard.com]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of 6-Hydroxy Bentazon and its Deuterated Form: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of 6-Hydroxy Bentazon, a principal metabolite of the herbicide Bentazon. It also addresses the toxicological considerations for its deuterated form. While extensive data is available for the parent compound, Bentazon, specific quantitative toxicological data for 6-Hydroxy Bentazon is limited, a fact acknowledged by regulatory bodies such as the European Food Safety Authority (EFSA). This guide summarizes the available qualitative and quantitative data, outlines likely experimental methodologies based on standardized guidelines, and explores potential mechanisms of toxicity and signaling pathway interactions. The absence of data on deuterated 6-Hydroxy Bentazon necessitates a discussion based on the established principles of how isotopic labeling can influence metabolic stability and toxicity.

Introduction

Bentazon is a selective post-emergence herbicide widely used in agriculture. Following application, it is metabolized in plants and animals to form hydroxylated metabolites, primarily 6-Hydroxy Bentazon and 8-Hydroxy Bentazon. As these metabolites can be present in food products, understanding their toxicological profile is crucial for human health risk assessment. This guide focuses on 6-Hydroxy Bentazon, synthesizing the available toxicological information and addressing the theoretical toxicological profile of its deuterated analogue. Deuterated compounds are of increasing interest in pharmaceutical and toxicological research due to their potential to alter metabolic pathways and, consequently, the toxicokinetic and toxicodynamic properties of a substance.

Metabolism of Bentazon to 6-Hydroxy Bentazon

In both plants and animals, Bentazon undergoes Phase I metabolism, primarily through hydroxylation. The primary metabolites are 6-Hydroxy Bentazon and 8-Hydroxy Bentazon. This metabolic conversion is a detoxification pathway, as the hydroxylated metabolites are generally considered to be less toxic than the parent compound.

Toxicological Profile of 6-Hydroxy Bentazon

The available toxicological data for 6-Hydroxy Bentazon is primarily qualitative, with regulatory agencies noting a lack of comprehensive quantitative studies. However, the existing information consistently indicates that it is less toxic than Bentazon.

Acute Toxicity

Genotoxicity

6-Hydroxy Bentazon has been evaluated for its mutagenic potential and has been found to be non-mutagenic in bacterial reverse mutation assays (Ames test).[2]

Other Toxicological Endpoints

There is a significant data gap regarding the subchronic, chronic, reproductive, and developmental toxicity of 6-Hydroxy Bentazon.[3][4][5] Regulatory bodies have called for more data to be generated for these endpoints. In the absence of specific data, risk assessments often rely on data from the parent compound, Bentazon, with the assumption that the metabolite is less toxic.

Quantitative Toxicological Data

Due to the limited availability of specific quantitative data for 6-Hydroxy Bentazon, the following table includes data for the parent compound, Bentazon, to provide a frame of reference.

| Endpoint | Test Substance | Species | Value | Reference |

| Acute Oral LD50 | Bentazon | Rat | 1100 - 2063 mg/kg bw | [1] |

| Acute Dermal LD50 | Bentazon | Rabbit | > 4000 mg/kg bw | [1] |

| Genotoxicity (Ames) | 6-Hydroxy Bentazon | S. typhimurium | Negative | [2] |

| Genotoxicity (Ames) | Bentazon | S. typhimurium | Negative | EFSA |

Experimental Protocols

Detailed experimental protocols for the specific studies on 6-Hydroxy Bentazon are not publicly available. However, toxicological testing of pesticides and their metabolites typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Likely based on OECD Guideline 401/420/423/425)

The acute oral toxicity of 6-Hydroxy Bentazon would likely have been determined using a protocol similar to the now-rescinded OECD Guideline 401 or its modern alternatives (420, 423, or 425).[6][7][8][9][10]

Methodology:

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. A range of doses is typically used to determine the dose that causes mortality in 50% of the animals (LD50).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

Bacterial Reverse Mutation Assay (Ames Test) (Likely based on OECD Guideline 471)

The mutagenicity of 6-Hydroxy Bentazon was assessed using the Ames test, which likely followed the OECD 471 guideline.[11][12][13][14][15]

Methodology:

-

Tester Strains: A set of Salmonella typhimurium strains (and often Escherichia coli WP2 uvrA) with pre-existing mutations in the histidine (or tryptophan) operon are used. These strains are unable to synthesize the respective amino acid and cannot grow on a medium lacking it.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The tester strains are exposed to various concentrations of 6-Hydroxy Bentazon on agar (B569324) plates with a minimal amount of histidine (or tryptophan).

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) compared to the negative control.

Potential Signaling Pathways and Mechanism of Toxicity

The precise molecular mechanisms of toxicity for 6-Hydroxy Bentazon have not been elucidated. However, insights can be drawn from the known mechanisms of the parent compound, Bentazon.

Bentazon's primary mode of action as a herbicide is the inhibition of the photosynthetic electron transport chain in plants. In non-target organisms, including mammals, high doses of Bentazon have been suggested to induce oxidative stress .[16][17][18] This can lead to lipid peroxidation and damage to cellular components. Studies on human erythrocytes have shown that Bentazon can increase levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and alter the levels of reduced glutathione (B108866) (GSH) and the activity of glutathione peroxidase (GSH-Px).[17] It is plausible that 6-Hydroxy Bentazon, although less potent, may share a similar, albeit weaker, capacity to induce oxidative stress.

References

- 1. EXTOXNET PIP - BENTAZON [extoxnet.orst.edu]

- 2. Bentazon | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Modification of the existing maximum residue levels for bentazone in soyabeans and poppy seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. scribd.com [scribd.com]

- 9. oecd.org [oecd.org]

- 10. utu.fi [utu.fi]

- 11. oecd.org [oecd.org]

- 12. nib.si [nib.si]

- 13. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. Effects of bentazone on lipid peroxidation and antioxidant systems in human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bentazon triggers the promotion of oxidative damage in the Portuguese ricefield cyanobacterium Anabaena cylindrica: response of the antioxidant system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation of Bentazon and its Metabolite, 6-Hydroxy Bentazon

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the environmental fate of Bentazon and its primary metabolite, 6-Hydroxy Bentazon. Direct experimental data on the environmental fate and degradation of the deuterated analog, 6-Hydroxy Bentazon-d7, is not available in publicly accessible scientific literature. Deuterated standards such as Bentazon-d7 are typically used as internal standards in analytical chemistry for the precise quantification of the non-deuterated target compounds. The degradation pathways are expected to be qualitatively similar, but reaction rates may differ due to the kinetic isotope effect.

Executive Summary

Bentazon is a selective, post-emergence herbicide used to control broadleaf weeds in various crops. Its environmental persistence is relatively low due to rapid degradation by microbial and photolytic processes. The primary metabolic pathway involves hydroxylation of the aromatic ring to form 6-Hydroxy Bentazon and 8-Hydroxy Bentazon. This guide provides a comprehensive overview of the environmental fate of Bentazon, with a specific focus on the formation, subsequent degradation, and analytical methodologies related to its major metabolite, 6-Hydroxy Bentazon.

Chemical Identity

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |

| Bentazon | 3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide | 25057-89-0 | C₁₀H₁₂N₂O₃S | 240.28 g/mol |

| 6-Hydroxy Bentazon | 6-hydroxy-3-(propan-2-yl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide | 55349-21-8 | C₁₀H₁₂N₂O₄S | 256.28 g/mol |

| Bentazon-d7 | 3-(Isopropyl-d7)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide | 131842-77-8 | C₁₀D₇H₅N₂O₃S | 247.32 g/mol |

Environmental Fate and Degradation Pathways

Bentazon is degraded in both soil and aquatic environments through a combination of biotic and abiotic processes. The principal transformation products are hydroxylated metabolites, which are typically unstable and undergo further degradation.

Soil Environment

In soil, the primary mechanism of degradation is microbial metabolism under aerobic conditions.[1] The main pathway begins with the hydroxylation of Bentazon's phenyl ring at the 6- or 8-position, creating 6-Hydroxy Bentazon and 8-Hydroxy Bentazon.[2][3] These metabolites are intermediary and unstable; they are rapidly and strongly bound to soil organic matter, particularly humic and fulvic acids, forming non-bioavailable residues.[1][2]

A secondary pathway involves the cleavage of the benzothiadiazine ring, yielding 2-amino-N-isopropylbenzamide (AIBA), which can be further hydrolyzed to anthranilic acid.[2][4] Anthranilic acid is then readily catabolized by soil microorganisms.[2] A significant portion of Bentazon is ultimately mineralized to carbon dioxide (CO₂), with studies showing 24-50% mineralization.[1]

Aquatic Environment

In aquatic systems, abiotic degradation via photolysis is a dominant process.[5] Bentazon is readily broken down by sunlight, with studies showing a half-life of less than 24 hours in water.[5] The photolytic half-life in distilled water under xenon arc irradiation has been measured at approximately 2.5 hours.[4] The presence of humic substances can accelerate this process.[4] While specific photoproducts are not always identified, the degradation process is rapid.[4]

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathways of Bentazon in the environment.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the environmental persistence of Bentazon. Data for 6-Hydroxy Bentazon is limited due to its transient nature.

Table 1: Soil Degradation Half-Life (DT₅₀) of Bentazon

| Soil Type / Condition | DT₅₀ (days) | Reference |

| Field Soils (Average) | 12 | [1] |

| Field Soils (Range) | 3 - 21 | [1] |

| Laboratory Lysimeter | 24 - 65 | [2] |

| Soils with Bentazon History | 4.6 - 49.5 | [4] |

| Soils with No Bentazon History | 3 to 11-fold higher than history soils | [4] |

Table 2: Aquatic Degradation Half-Life of Bentazon

| Condition | Half-Life | Reference |

| Water (General, Sunlight) | < 24 hours | [5] |

| Distilled Water (Xenon Arc Lamp) | ~2.5 hours | [4] |

| River Water with Humic Substances | < 2.5 hours (accelerated) | [4] |

Table 3: Metabolite Formation in Soil Studies

| Metabolite | Formation (% of Applied) | Incubation Time | Soil Conditions | Reference |

| 6-Hydroxy Bentazon | 1.27% | 6 months | Submerged Silty Loam | [6] |

| 8-Hydroxy Bentazon | 0.57% | 6 months | Submerged Silty Loam | [6] |

| N-Methylbentazon | 1.7 - 5.8% | 48 days | Various Agricultural Soils | [2] |

Table 4: Soil Sorption Coefficients (Koc)

| Compound | Koc (mL/goc) | Mobility Potential | Reference |

| Bentazon | 3 - 176 | Medium to High | [7] |

Note: While specific Koc values for 6-Hydroxy Bentazon are not available, it is known to bind strongly to soil organic matter.[1][2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing environmental fate studies. Below are representative protocols derived from cited literature.

Aerobic Soil Metabolism Study Protocol

This protocol is based on methodologies described for studying Bentazon degradation in agricultural soils.[2][3]

Objective: To determine the rate of degradation and identify metabolites of Bentazon in soil under controlled aerobic laboratory conditions.

Materials:

-

Test Substance: ¹⁴C-ring labeled Bentazon

-

Soil: Freshly collected agricultural soil, sieved (2 mm)

-

Equipment: 250 mL biometer flasks, liquid scintillation counter, HPLC-UV or LC-MS/MS system, centrifuge.

-

Reagents: 1.0 N NaOH, scintillation cocktail, methanol (B129727) (HPLC grade), 0.01 M CaCl₂, acetonitrile (B52724) (HPLC grade), acetic acid.

Procedure:

-

Soil Preparation: Add 25 g (oven-dried weight equivalent) of sieved soil to each biometer flask.

-

Application: Prepare a solution of labeled and unlabeled Bentazon. Apply to each soil sample to achieve a final concentration of 2.5 µg/g and a radioactivity level of ~134 Bq/g. Adjust moisture content to 33% (w/w), representing approximate field capacity.

-

Incubation: Incubate the flasks at 25°C for a period of up to 48 days.

-

CO₂ Trapping: Fill the side arm of each biometer flask with 10 mL of 1.0 N NaOH to trap evolved ¹⁴CO₂. Replace the NaOH solution every 3 days.

-

Mineralization Analysis: Mix 1 mL aliquots of the NaOH samples with a scintillation cocktail and quantify ¹⁴CO₂ using a liquid scintillation counter.

-

Extraction: At specified time points (e.g., 6, 12, 48 days), sacrifice replicate flasks. Extract the soil by shaking with 60 mL of 80:20 methanol:0.01 M CaCl₂ for 18 hours. Centrifuge, decant the supernatant, and perform a second extraction with 40 mL of the same solvent for 4 hours. Combine the supernatants.

-

Analysis: Analyze the methanol extracts for Bentazon and its metabolites using HPLC or LC-MS/MS.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

System: Waters Model 510 HPLC or equivalent.[2]

-

Column: Alltima C18, 5 µm (250 mm × 4.6 mm).

-

Mobile Phase: Gradient elution using A) Water acidified to pH 2.0 with acetic acid and B) Acetonitrile.

-

Gradient Program:

-

0-6 min: 50% A / 50% B

-

6-14 min: Ramp to 30% A / 70% B

-

14-22 min: Return to 50% A / 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV or Radiochemical detector.

Experimental Workflow Diagram

References

- 1. Environmental behavior of bentazon herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bentazone Environmental Fate and Metabolic pathway - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

- 5. EXTOXNET PIP - BENTAZON [extoxnet.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. Bentazon Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

Technical Guide to the Analysis of 6-Hydroxy Bentazon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standards and methodologies for the quantitative analysis of 6-Hydroxy Bentazon, a primary metabolite of the herbicide Bentazon. Due to the apparent lack of a commercially available deuterated analytical standard for 6-Hydroxy Bentazon (6-Hydroxy Bentazon-d7), this guide focuses on the use of the non-deuterated 6-Hydroxy Bentazon standard for calibration and quantification, with Bentazon-d7 often employed as an internal standard for robust analytical performance.

Analytical Standards: 6-Hydroxy Bentazon and Bentazon-d7

The accurate quantification of 6-Hydroxy Bentazon relies on the use of high-purity analytical standards. Below is a summary of the key quantitative data for commercially available 6-Hydroxy Bentazon and Bentazon-d7 standards from prominent suppliers.

6-Hydroxy Bentazon Analytical Standard

| Property | Specification | Supplier(s) |

| CAS Number | 60374-42-7 | LGC Standards[1][2][3], HPC Standards GmbH[4] |

| Molecular Formula | C₁₀H₁₂N₂O₄S | LGC Standards[1][2][3] |

| Molecular Weight | 256.28 g/mol | LGC Standards[1][2][3] |

| Purity | >95% (HPLC) | LGC Standards[1][5] |

| Format | Neat | LGC Standards[1][3] |

| Appearance | Yellow Solid | LGC Standards[1][2] |

| Storage Temperature | +4°C or +20°C | LGC Standards[1][3] |

Bentazon-d7 Analytical Standard

Bentazon-d7 is a deuterated form of the parent compound, Bentazon, and is commonly used as an internal standard in analytical methods to correct for matrix effects and variations in sample processing.

| Property | Specification | Supplier(s) |

| CAS Number | 131842-77-8 | Sigma-Aldrich[6] |

| Molecular Formula | C₁₀D₇H₅N₂O₃S | Sigma-Aldrich |

| Molecular Weight | 247.32 g/mol | Sigma-Aldrich |

| Product Line | PESTANAL® | Sigma-Aldrich |

| Format | Neat | Sigma-Aldrich |

| Application | Internal standard for environmental and food residue analysis | Sigma-Aldrich |

| Storage | Limited shelf life, expiry date on label | Sigma-Aldrich |

Metabolic Pathway of Bentazon

Bentazon is metabolized in various organisms, including plants and animals, primarily through hydroxylation to form 6-Hydroxy Bentazon and 8-Hydroxy Bentazon.[7] The following diagram illustrates this primary metabolic conversion.

Experimental Protocols

The analysis of 6-Hydroxy Bentazon in environmental and biological matrices typically involves sample preparation followed by instrumental analysis. The following are detailed methodologies for solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) of Water Samples

This protocol is a generalized procedure for the extraction and concentration of Bentazon and its metabolites from water samples.

Methodology:

-

Sample Preparation:

-

Collect a 500 mL water sample.

-

Acidify the sample to a pH between 2 and 3 using hydrochloric acid (HCl).

-

Spike the sample with an appropriate amount of Bentazon-d7 internal standard solution.

-

-

Solid-Phase Extraction:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3).

-

Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.

-

Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elute the retained analytes with 5-10 mL of methanol or another suitable organic solvent.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the simultaneous determination of Bentazon and 6-Hydroxy Bentazon.

Instrumentation and Conditions:

| Parameter | Condition |

| Chromatographic Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, which is gradually decreased while increasing the percentage of Mobile Phase B over a run time of 10-15 minutes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode |

| Mass Spectrometry | Triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. |

MRM Transitions (Example):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Bentazon | 239.0 | 197.0 | -15 |

| 6-Hydroxy Bentazon | 255.0 | 213.0 | -15 |

| Bentazon-d7 (IS) | 246.0 | 203.0 | -15 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

This technical guide provides a foundational understanding for the analysis of 6-Hydroxy Bentazon. Researchers are encouraged to consult the specific documentation provided by the analytical standard and instrument manufacturers and to perform in-house validation of the analytical methods for their specific matrices and applications.

References

- 1. 6-Hydroxy Bentazon | CAS 60374-42-7 | LGC Standards [lgcstandards.com]

- 2. 6-Hydroxy Bentazon | CAS 60374-42-7 | LGC Standards [lgcstandards.com]

- 3. Bentazone-6-hydroxy | CAS 60374-42-7 | LGC Standards [lgcstandards.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 6-Hydroxy Bentazon | CAS 60374-42-7 | LGC Standards [lgcstandards.com]

- 6. Bentazon-d7 PESTANAL , analytical standard 131842-77-8 [sigmaaldrich.com]

- 7. cdpr.ca.gov [cdpr.ca.gov]

Microbial Transformation of Bentazon: A Technical Guide to 6-Hydroxybentazon Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the microbial degradation of the herbicide bentazon, with a specific focus on its transformation to 6-hydroxybentazon. This document provides a comprehensive overview of the microorganisms and enzymatic systems involved, detailed experimental protocols for studying this metabolic process, and a summary of relevant quantitative data.

Introduction to Bentazon and its Microbial Degradation

Bentazon (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one-2,2-dioxide) is a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1] Its environmental fate is significantly influenced by microbial degradation, a key process that reduces its persistence in soil and water. One of the primary initial steps in the microbial metabolism of bentazon is hydroxylation, leading to the formation of hydroxylated metabolites, most notably 6-hydroxybentazon and 8-hydroxybentazon.[2] Understanding the mechanisms of this transformation is crucial for environmental risk assessment and the development of bioremediation strategies.

Microorganisms and Enzymes in Bentazon Hydroxylation

A variety of microorganisms, including both fungi and bacteria, have been identified as capable of transforming bentazon. The primary enzymatic systems responsible for the hydroxylation of bentazon to 6-hydroxybentazon are cytochrome P450 monooxygenases and ligninolytic enzymes.

Key Microorganisms:

-

Fungi: White-rot fungi such as Phanerochaete chrysosporium and Ganoderma lucidum are effective in degrading bentazon.[3] Rhizopus stolonifer has also been shown to produce trace amounts of 6-hydroxybentazon.[4]

-

Bacteria: Methanotrophic bacteria and species from the genus Rhodococcus have been implicated in bentazon degradation. Rhodococcus species are particularly known for their ability to degrade a wide range of aromatic compounds.[5][6]

Key Enzymes:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the oxidative metabolism of a wide range of xenobiotics, including herbicides like bentazon. They catalyze the insertion of one atom of molecular oxygen into the substrate, leading to hydroxylation.[7][8]

-

Lignin (B12514952) Peroxidase (LiP) and Manganese Peroxidase (MnP): These are extracellular enzymes produced by lignin-degrading fungi. They have a broad substrate specificity and can oxidize a variety of aromatic compounds, including bentazon.[3][9]

Quantitative Data on Bentazon Degradation

The efficiency of microbial degradation of bentazon to 6-hydroxybentazon is influenced by various factors, including the microbial species, environmental conditions, and the initial concentration of the herbicide.

| Parameter | Microorganism/Condition | Value | Reference |

| Major Metabolite | Soil Microorganisms | 6-hydroxybentazon (1.27%) | [4] |

| Minor Metabolites | Soil Microorganisms | 8-hydroxybentazon (0.57%), Anthranilic acid (0.13%) | [4] |

| Bentazon Degradation | Phanerochaete chrysosporium | 65% in 20 days | [10] |

| Half-life (DT50) in soil | Field studies | 3 to 21 days (average 12 days) | [1] |

| Optimal pH for degradation | Rhodococcus sp. (for phenanthrene) | 7.3 | [11] |

| Optimal Temperature | Rhodococcus sp. (for phenanthrene) | 30°C | [11] |

| Parameter | Condition | Value | Reference |

| Photodegradation Efficiency | ZnO-Sm2O3 nanocomposite, UV light | 90% in 140 min | [12] |

| Optimal pH for Photodegradation | ZnO-Sm2O3 nanocomposite | 7.0 | [12] |

| Optimal Bentazon Concentration | ZnO-Sm2O3 nanocomposite | 5 ppm | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of microbial degradation of bentazon.

Isolation of Bentazon-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria from soil capable of degrading bentazon.

Materials:

-

Soil sample from a bentazon-treated area.

-

Minimal Salt Medium (MSM).

-

Bentazon stock solution.

-

Sterile petri dishes, flasks, and pipettes.

-

Incubator shaker.

Procedure:

-

Enrichment Culture:

-

Prepare MSM broth. A typical recipe contains (g/L): (NH4)2SO4 (1.0), NaCl (1.0), K2HPO4 (1.5), KH2PO4 (0.5), and MgSO4·7H2O (0.2), with the pH adjusted to 7.0.[13]

-

Add bentazon as the sole carbon source to the MSM at a concentration of 50-100 mg/L.

-

Inoculate 100 mL of the medium with 1 g of the soil sample.

-

Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.

-

After incubation, transfer 10 mL of the culture to 90 mL of fresh MSM with bentazon and incubate under the same conditions. Repeat this step 3-4 times to enrich for bentazon-degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

Prepare MSM agar (B569324) plates containing 100 mg/L bentazon.

-

Perform serial dilutions of the final enrichment culture.

-

Plate the dilutions onto the MSM agar plates and incubate at 30°C for 5-7 days.

-

Select morphologically distinct colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

-

Fungal Culture and Spore Suspension Preparation

This protocol is for the cultivation of Phanerochaete chrysosporium and the preparation of a spore suspension for inoculation.

Materials:

-

Phanerochaete chrysosporium culture.

-

Potato Dextrose Agar (PDA) plates.

-

Sterile distilled water.

-

Sterile glass beads or a cell scraper.

-

Sterile filter (e.g., Miracloth).

Procedure:

-

Fungal Culture:

-

Grow P. chrysosporium on PDA plates at 37°C for 5-7 days until sporulation is observed.

-

-

Spore Suspension:

-

Pour 10 mL of sterile distilled water onto a mature fungal plate.[14]

-

Gently scrape the surface with a sterile cell scraper or add sterile glass beads and shake to dislodge the spores.[15]

-

Filter the spore suspension through a sterile filter to remove mycelial fragments.[16]

-

The resulting spore suspension can be used to inoculate liquid cultures for degradation studies.

-

Bentazon Degradation Assay in Liquid Culture

This protocol outlines the procedure for assessing the degradation of bentazon by a pure microbial culture.

Materials:

-

Pure culture of the isolated microorganism.

-

MSM broth.

-

Bentazon stock solution.

-

Incubator shaker.

-

Centrifuge.

-

HPLC or LC-MS/MS system.

Procedure:

-

Prepare 100 mL of MSM in several flasks.

-

Add bentazon to a final concentration of 50 mg/L.

-

Inoculate the flasks with the microbial culture (bacterial suspension or fungal spore suspension).

-

Include a sterile control flask without inoculation.

-

Incubate the flasks at the optimal temperature and shaking speed for the microorganism.

-

Withdraw samples at regular time intervals (e.g., 0, 1, 3, 5, 7 days).

-

Centrifuge the samples to remove microbial biomass.

-

Analyze the supernatant for the concentration of bentazon and its metabolites using HPLC or LC-MS/MS.

Enzyme Assays

This assay is based on the oxidation of veratryl alcohol to veratraldehyde.[17]

Reagents:

-

0.1 M Sodium tartrate buffer (pH 3.0).

-

0.8 mM Veratryl alcohol solution.

-

150 mM H2O2 solution.

-

Culture filtrate (enzyme source).

Procedure:

-

In a cuvette, mix 1 mL of the culture filtrate with the sodium tartrate buffer.

-

Add the veratryl alcohol solution.

-

Initiate the reaction by adding the H2O2 solution.

-

Measure the increase in absorbance at 310 nm for 1 minute at 30°C.

-

One unit of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of veratryl alcohol per minute.

This assay uses the oxidation of phenol (B47542) red as an indicator of MnP activity.[18][19]

Reagents:

-

50 mM Sodium succinate (B1194679) buffer (pH 4.5).

-

25 mM Lactate.

-

0.1 mM MnSO4.

-

1 mg/mL Bovine serum albumin.

-

0.1 mg/mL Phenol red.

-

0.1 mM H2O2.

-

Culture filtrate (enzyme source).

-

10% NaOH.

Procedure:

-

Prepare a reaction mixture containing the sodium succinate buffer, lactate, MnSO4, bovine serum albumin, phenol red, and culture filtrate.

-

Start the reaction by adding H2O2.

-

After 1 minute, stop the reaction by adding 10% NaOH.

-

Measure the absorbance at 610 nm.

-

Run a control reaction without MnSO4 to account for Mn-independent peroxidase activity.

Analytical Method: HPLC-UV

This method is suitable for the quantification of bentazon.

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Methanol:Water (60:40, v/v) with pH adjusted to 4.6 with phosphoric acid |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 230 nm |

(Based on the method described in[11])

For more sensitive and specific detection of bentazon and its metabolites like 6-hydroxybentazon, LC-MS/MS is recommended. A typical method involves a C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in methanol, with detection in negative ion mode using selective reaction monitoring.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The microbial degradation of bentazon to 6-hydroxybentazon is a critical process influencing the environmental persistence of this herbicide. This technical guide has provided an overview of the key microorganisms and enzymes involved, detailed experimental protocols for their study, and a summary of relevant quantitative data. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of environmental science, microbiology, and drug development, facilitating further research into the microbial metabolism of xenobiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. ars.usda.gov [ars.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monocyclic Aromatic Hydrocarbon Degradation by Rhodococcus sp. Strain DK17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of Diuron by Phanerochaete chrysosporium: Role of Ligninolytic Enzymes and Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Biodegradation of Herbicide by the Immobilized Microbial Consortium SMC1 in Continuous Packed-Bed Biofilm Reactor [frontiersin.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]

- 16. static.igem.org [static.igem.org]

- 17. Purification, characterization, and biodelignification potential of lignin peroxidase from immobilized Phanerochaete chrysosporium :: BioResources [bioresources.cnr.ncsu.edu]

- 18. Manganese Peroxidase-Dependent Oxidation of Glyoxylic and Oxalic Acids Synthesized by Ceriporiopsis subvermispora Produces Extracellular Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

Methodological & Application

Quantification of 6-Hydroxy Bentazon-d7 in Water Samples Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note and Protocol

Introduction

Bentazon is a selective post-emergence herbicide used to control broadleaf weeds in a variety of agricultural crops. Its metabolite, 6-hydroxy bentazon, is an important indicator of bentazon's environmental fate and metabolic pathway. Accurate and sensitive quantification of 6-hydroxy bentazon in environmental samples, such as water, is crucial for monitoring water quality and ensuring regulatory compliance. The use of a stable isotope-labeled internal standard, 6-hydroxy bentazon-d7 (B157973), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample preparation and instrument response, leading to enhanced accuracy and precision.[1]

This application note provides a detailed protocol for the quantification of 6-hydroxy bentazon in water samples using LC-MS/MS with 6-hydroxy bentazon-d7 as an internal standard. The method involves solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification.

Experimental Protocols

Materials and Reagents

-

6-Hydroxy Bentazon (CAS: 60374-42-7)

-

6-Hydroxy Bentazon-d7 (CAS: 1330180-76-1)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18

-

Water samples (e.g., groundwater, surface water)

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 1 mg of 6-hydroxy bentazon and 6-hydroxy bentazon-d7, respectively, in 10 mL of methanol to prepare individual primary stock solutions.

-

Intermediate Stock Solutions (1 µg/mL): Dilute the primary stock solutions 1:100 with methanol to create intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 6-hydroxy bentazon intermediate stock solution with a 50:50 mixture of methanol and water. Spike each calibration standard with the 6-hydroxy bentazon-d7 intermediate stock solution to a final concentration of 10 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Filter water samples through a 0.45 µm filter to remove particulate matter. For a 100 mL water sample, add a specific volume of the 6-hydroxy bentazon-d7 intermediate stock solution to achieve a concentration of 10 ng/mL. Acidify the sample to a pH of approximately 3 with formic acid.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove any unretained impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

-

Elution: Elute the analytes from the cartridge with 5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Ion Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

MRM Transition Optimization

The optimal MRM transitions (precursor ion to product ion) and collision energies must be determined experimentally by infusing a standard solution of 6-hydroxy bentazon and 6-hydroxy bentazon-d7 into the mass spectrometer.

-

Precursor Ion Identification:

-

The molecular weight of 6-hydroxy bentazon is 256.28 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed at m/z 255.1 .

-

The molecular weight of 6-hydroxy bentazon-d7 is 263.32 g/mol . The deprotonated molecule [M-H]⁻ will be observed at m/z 262.1 .

-

-

Product Ion and Collision Energy Optimization:

-

Infuse a ~1 µg/mL solution of each compound individually.

-

Perform a product ion scan of the respective precursor ions to identify the most abundant and stable fragment ions.

-

For each precursor-product ion pair, perform a collision energy ramp to determine the optimal energy that yields the highest signal intensity. Two transitions are typically monitored for each analyte: a quantifier (most intense) and a qualifier (second most intense).

-

Data Presentation: Quantitative Performance

The method should be validated to demonstrate its performance. The following tables summarize typical validation parameters and example quantification data.

Table 1: Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | > 0.99 | > 0.995 |

| Limit of Detection (LOD) | S/N > 3 | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | S/N > 10 | ~0.5 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |

| Precision (% RSD) | < 15% | < 10% |

Table 2: Example Quantification Data in Spiked Water Samples

| Spiked Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) (n=5) |

| 0.5 (LOQ) | 0.48 | 96.0 | 8.5 |

| 5.0 | 5.15 | 103.0 | 5.2 |

| 50.0 | 48.9 | 97.8 | 3.1 |

| 100.0 | 101.2 | 101.2 | 2.5 |

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the sensitive and accurate quantification of 6-hydroxy bentazon in water samples. The use of solid-phase extraction for sample preparation and a stable isotope-labeled internal standard (6-hydroxy bentazon-d7) ensures reliable results by minimizing matrix interference and correcting for analytical variability. The detailed protocol and performance characteristics make this method suitable for routine environmental monitoring and research applications.

References

Solid-Phase Extraction Protocol for 6-Hydroxy Bentazon-d7: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed solid-phase extraction (SPE) protocol for the selective extraction and concentration of 6-Hydroxy Bentazon-d7 from aqueous samples. This protocol is designed for researchers in environmental monitoring, agricultural science, and drug metabolism studies who require a robust and reliable method for the analysis of this deuterated metabolite of the herbicide Bentazon.

Introduction

6-Hydroxy Bentazon is a primary metabolite of Bentazon, a widely used selective herbicide.[1][2] The deuterated internal standard, 6-Hydroxy Bentazon-d7, is crucial for accurate quantification in complex matrices by compensating for analyte loss during sample preparation and analysis. Solid-phase extraction is a highly effective technique for the purification and concentration of analytes from various sample types, offering advantages such as reduced solvent consumption, shorter extraction times, and cleaner final extracts compared to traditional liquid-liquid extraction methods.[3] This protocol outlines a method using reversed-phase SPE, a common and effective choice for moderately polar compounds like Bentazon and its metabolites from aqueous samples.[1]

Chemical Properties

A fundamental understanding of the analyte's chemical properties is essential for developing an effective SPE method.

| Property | Value |

| Chemical Name | 6-Hydroxy Bentazon-d7 |

| CAS Number | 1330180-76-1[4] |

| Molecular Formula | C10H5D7N2O4S[4] |

| Molecular Weight | 263.32 g/mol [4] |

| Structure | A deuterated metabolite of the selective post-emergence herbicide Bentazon.[4] |

Experimental Protocol

This protocol is optimized for the extraction of 6-Hydroxy Bentazon-d7 from water samples. For other matrices, such as soil or biological fluids, modifications to the sample pretreatment and extraction steps may be necessary.

Materials and Reagents

-

Solid-Phase Extraction (SPE) Cartridges: Reversed-phase polymer-based (e.g., Polystyrene-Divinylbenzene, 200 mg/6 mL) or C18 (500 mg/6 mL)

-

Methanol (B129727) (HPLC grade)

-

Deionized Water (HPLC grade)

-

Formic Acid (or Hydrochloric Acid)

-

Nitrogen gas for drying

-

SPE Vacuum Manifold

-

Vortex Mixer

-

Centrifuge

-

Autosampler vials

Sample Pretreatment

-

Collect the aqueous sample (e.g., 100 mL of surface water) in a clean glass container.

-

Acidify the sample to a pH of approximately 3-4 by adding a small amount of formic acid or hydrochloric acid. This step is crucial to ensure that 6-Hydroxy Bentazon-d7 is in its neutral form, promoting its retention on the reversed-phase sorbent.[5]

-

Vortex the sample to ensure homogeneity.

-

If the sample contains suspended solids, centrifuge or filter it through a 0.45 µm filter to prevent clogging of the SPE cartridge.[6]

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge.

-

Follow with 5 mL of deionized water. Do not allow the cartridge to go dry at this stage.

-

-

Sample Loading:

-

Load the pretreated sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar impurities.

-

-

Drying:

-

Dry the cartridge thoroughly by passing nitrogen gas through it for 10-20 minutes. This step is critical for removing residual water before elution with an organic solvent.

-

-

Elution:

-

Elute the retained 6-Hydroxy Bentazon-d7 from the cartridge by passing 5-10 mL of methanol through the sorbent. Collect the eluate in a clean collection tube.

-

Post-Elution Processing

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase of the analytical chromatography system (e.g., a mixture of water and methanol or acetonitrile).

-

Vortex the reconstituted sample to ensure the analyte is fully dissolved.

-

Transfer the sample to an autosampler vial for analysis by a suitable technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Bentazon and its metabolites using SPE followed by LC-MS/MS. These values can serve as a benchmark for method validation.

| Parameter | Typical Value | Reference |

| Recovery | >80% | [3] |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | [7] |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | [8] |

| Linearity (R²) | >0.99 | [7] |

Experimental Workflow Diagram

The following diagram illustrates the key steps of the solid-phase extraction protocol for 6-Hydroxy Bentazon-d7.

Caption: Solid-Phase Extraction Workflow for 6-Hydroxy Bentazon-d7.

References

- 1. benchchem.com [benchchem.com]

- 2. fao.org [fao.org]

- 3. Development of a solid-phase extraction method for phenoxy acids and bentazone in water and comparison to a liquid-liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Quantification of 6-Hydroxy Bentazon in Environmental and Food Matrices using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals